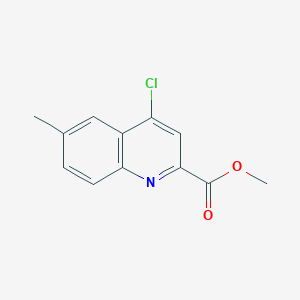

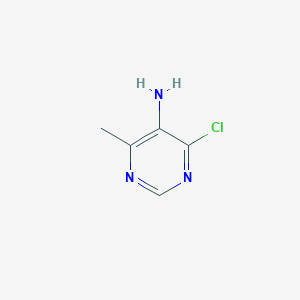

Methyl 4-chloro-6-methylquinoline-2-carboxylate

Overview

Description

“Methyl 4-chloro-6-methylquinoline-2-carboxylate” is a heterocyclic organic compound . It is also known as "4-Chloro-6-methyl-2-quinolinecarboxylic acid methyl ester" .

Physical And Chemical Properties Analysis

“Methyl 4-chloro-6-methylquinoline-2-carboxylate” has a boiling point of 361.4±37.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm 3 .Scientific Research Applications

Medicinal Chemistry

Quinoline, the core structure of “Methyl 4-chloro-6-methylquinoline-2-carboxylate”, plays a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery . Quinoline and its derivatives are widely used as antimalarial, antibacterial, anti-tuberculosis, antifungals, and anticancer agents .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is an essential segment of both natural and synthetic compounds .

Drug Discovery

Quinoline compounds are broadly used as “parental” compounds to synthesize molecules with medical benefits . They are especially used for antimalarial, antimicrobial, and anticancer activities .

Quantum Chemical Methods

The structural and spectroscopic characteristics of the synthesized structurally novel compound 4-chloro-6-methylquinoline-2(1H)-one (4C6MQ) and its isomer 4-chloro-8-methylquinoline-2(1H)-one (4C8MQ) have been examined by means of experimental and computational quantum chemical methods like density functional theory (DFT) .

Molecular Docking

The implications of the inhibitory activity of isomer compounds against DNA gyrase and lanosterol 14 α-demethylase enzyme by molecular docking are discussed .

Antimicrobial Activities

The isomer compounds were screened for their antibacterial and antifungal activities .

In Silico Studies

The in silico (absorption, distribution, metabolism, excretion and toxicity) studies were analyzed to identify the potential drug likeliness of the isomer compounds .

Synthesis Protocols

A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

Future Directions

Quinolines, the class of compounds to which “Methyl 4-chloro-6-methylquinoline-2-carboxylate” belongs, have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinolines and their derivatives.

Mechanism of Action

Target of Action

Quinoline derivatives, in general, have been found to have a variety of applications in medicinal and synthetic organic chemistry . They often serve as vital scaffolds for leads in drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, leading to changes at the molecular level . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present on the quinoline molecule.

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and the targets they interact with . The downstream effects of these interactions can vary widely and would be determined by the specific context of the biological system in which the compound is active.

Pharmacokinetics

Factors such as solubility, stability, and the presence of functional groups can influence how a compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

Quinoline derivatives have been found to have a variety of biological and pharmaceutical activities .

properties

IUPAC Name |

methyl 4-chloro-6-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)16-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBIJRKYOYYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652217 | |

| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-6-methylquinoline-2-carboxylate | |

CAS RN |

905807-65-0 | |

| Record name | Methyl 4-chloro-6-methylquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-1-azido-3-chloropropan-2-yl] phenyl carbonate](/img/structure/B3030356.png)

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)